Cas no 29386-66-1 (Pyridinecarbonitrile)

Pyridinecarbonitrile structure
Pyridinecarbonitrile structure
Product Name:Pyridinecarbonitrile
CAS No:29386-66-1
MF:C6H4N2
MW:104.109360694885
CID:285978
PubChem ID:7522
Update Time:2025-04-19

Pyridinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • Pyridinecarbonitrile
    • Cyanopyridine
    • AM81275
    • 2-picolinonitrile
    • DTXSID9021843
    • .ALPHA.-CYANOPYRIDINE
    • FT-0612120
    • 2-cyano pyridine
    • Tox21_302832
    • WHR1DPG7YS
    • 100-70-9
    • NCGC00256474-01
    • NS00022996
    • 2-PYRIDINECARBONITRILE
    • Picolinic acid nitrile
    • Tox21_201343
    • BP-24096
    • 29386-66-1
    • InChI=1/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4
    • CS-W020084
    • HSDB 5338
    • C02221
    • pyridine nitrile
    • 2-Pyridinecarbonitrile, purum, >=98.0% (GC)
    • NSC59697
    • 2-PYRIDYL CYANIDE
    • 2-pyridylnitrile
    • A16220
    • 2-Pyridinecarboxylic acid, nitrile
    • 2-CYANOPYRIDINE-D4
    • NSC 59697
    • D77869
    • Picolinonitrile
    • SCHEMBL148839
    • DTXCID101843
    • CHEMBL3185861
    • 2-PYRIDYL NITRILE [HSDB]
    • 2-AZABENZONITRILE
    • MFCD00006218
    • 2-Cyanopyridine 2-Pyridinecarbonitrile
    • A-Cyanopyridine
    • NCGC00258895-01
    • W-108945
    • 2-pyridinenitrile
    • AKOS000119206
    • CHEBI:27837
    • 2-Pyridinecarbonitrile, 99%
    • 2-cyanopyridine;2-pyridinecarbonitrile
    • 2-cyano-pyridine
    • AC-2441
    • EN300-18317
    • Q27103368
    • CAS-100-70-9
    • inverted exclamation mark-CYANOPYRIDINE
    • FG-0466
    • NCGC00249029-01
    • EINECS 202-880-3
    • 2-Pyridyl nitrile
    • 1219795-17-1
    • 2-Cyanopyridine
    • BCP25789
    • NSC-59697
    • BP-12327
    • 2-pyridine carbonitrile
    • UNII-WHR1DPG7YS
    • F0001-0025
    • Pyridine-2-carbonitrile
    • Inchi: 1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H
    • InChI Key: FFNVQNRYTPFDDP-UHFFFAOYSA-N
    • SMILES: N1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 104.03752
  • Monoisotopic Mass: 104.037448
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 36.7

Experimental Properties

  • Density: 1.12
  • Melting Point: 29 deg C
  • Boiling Point: 225.5°Cat760mmHg
  • Flash Point: 89.4°C
  • Refractive Index: Index of refraction: 1.5242 @ 25 °C/D
  • PSA: 36.68
  • LogP: log Kow= 0.45
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent